molecular formula C21H17ClFN3O3 B2805597 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 953250-98-1

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Katalognummer: B2805597
CAS-Nummer: 953250-98-1
Molekulargewicht: 413.83
InChI-Schlüssel: SZYKGNGEAKKICL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolidine-3-carboxamide core substituted with a 4-fluorophenyl group at the 1-position and a (5-(4-chlorophenyl)isoxazol-3-yl)methyl moiety at the carboxamide nitrogen. The 4-fluorophenyl group on the pyrrolidone ring may contribute to electronic effects and metabolic stability. This structural combination suggests optimization for bioactivity while balancing physicochemical properties such as solubility and membrane permeability .

Eigenschaften

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O3/c22-15-3-1-13(2-4-15)19-10-17(25-29-19)11-24-21(28)14-9-20(27)26(12-14)18-7-5-16(23)6-8-18/h1-8,10,14H,9,11-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYKGNGEAKKICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of pyrrolidine-3-carboxamide derivatives with heterocyclic substituents. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Bioactivity Comparison

Compound Name Core Structure Key Substituents Bioactivity (Cytotoxicity/Inhibition) Key References
N-((5-(4-Chlorophenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide 4-Fluorophenyl, (5-(4-Cl-phenyl)isoxazolyl)Me Data not explicitly reported Inferred
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide 4-Fluorophenyl, sulfonamide-linked dihydroisoquinoline Cytotoxicity: 0.602% (HEK cells)
N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide 4-Methoxyphenyl, 1,3,4-thiadiazole, 4-Cl-benzyl pKa: 8.29; Density: 1.427 g/cm³
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide 4-Fluorophenyl, 1,3,4-thiadiazole, isopropyl Data not explicitly reported
4-(5-(4-Fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline Aniline-linked isoxazole 4-Fluorophenyl isoxazole, pyridinylmethyl Synthetic yield: 14%

Key Observations

Structural Variations and Bioactivity: The sulfonamide-linked dihydroisoquinoline derivative () exhibits higher cytotoxicity (0.602%) compared to other analogs, suggesting that sulfonamide groups may enhance cellular stress . Replacement of the isoxazole ring with a 1,3,4-thiadiazole () introduces sulfur, which may alter electronic properties and binding interactions. The 4-methoxyphenyl substituent in this compound could improve solubility due to its electron-donating nature . The isopropyl-substituted thiadiazole () highlights the role of alkyl groups in modulating steric effects, though bioactivity data remain unreported .

Substituent Effects :

  • 4-Fluorophenyl is a common substituent in this class, likely chosen for its balance of electronegativity and metabolic stability. Its presence in both the target compound and ’s derivatives suggests a conserved pharmacophore .
  • 4-Chlorophenyl on the isoxazole (target compound) vs. 4-fluorophenyl in ’s isoxazole-aniline derivative: Chlorine’s higher lipophilicity may enhance membrane permeability but could increase off-target interactions .

Physicochemical Properties :

  • The 1,3,4-thiadiazole derivative () has a predicted density of 1.427 g/cm³ and pKa of 8.29, indicating moderate solubility at physiological pH. Comparable data for the target compound are unavailable but could be inferred to differ due to the isoxazole’s polarity .

Research Findings and Gaps

  • provides the most direct bioactivity data for analogs, but the target compound’s specific inhibition or cytotoxicity remains unstudied in the provided literature.
  • Synthetic accessibility varies: The aniline-linked isoxazole () was synthesized in low yield (14%), suggesting challenges in optimizing such derivatives .
  • SAR Gaps : The role of the methylene linker between the isoxazole and pyrrolidine in the target compound is unexplored in the evidence. Comparative studies with ether or sulfone linkers could clarify its importance.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution for introducing the 4-chlorophenylisoxazole moiety.
  • Condensation reactions to couple the pyrrolidine-3-carboxamide core with the fluorophenyl group.
  • Cyclization under controlled temperatures (e.g., 60–80°C) using catalysts like DMAP (4-dimethylaminopyridine) .
    Critical parameters:
  • Solvent choice (e.g., DMF for solubility vs. THF for steric hindrance reduction).
  • Reaction time optimization (e.g., 12–24 hours for amide bond formation) .

Table 1: Example Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1DMF, 70°C, 18 hr6592%
2THF, RT, 12 hr7895%

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR confirms substituent positions (e.g., fluorophenyl vs. chlorophenyl integration ratios) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrrolidine and isoxazole rings .
  • X-ray Crystallography: Determines absolute stereochemistry and hydrogen-bonding patterns (e.g., carbonyl interactions with amide groups) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ calculated vs. observed) .

Q. What preliminary biological assays are recommended for evaluating its activity?

Methodological Answer:

  • Antimicrobial Screening:
    • MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli using broth microdilution (IC50 typically 5–20 µM) .
  • Cytotoxicity Assays:
    • MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (EC50 ~10–50 µM) .
  • Enzyme Inhibition:
    • Kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence polarization .

Advanced Research Questions

Q. How can reaction intermediates be isolated and characterized to optimize synthetic pathways?

Methodological Answer:

  • Flash Chromatography: Use gradient elution (hexane:EtOAc) to separate intermediates like the isoxazole-pyrrolidine precursor .
  • LC-MS Monitoring: Track real-time formation of intermediates (e.g., acyl chloride intermediate detected at m/z 320) .
  • Mechanistic Studies:
    • DFT Calculations predict transition states for cyclization steps (e.g., activation energy ~25 kcal/mol) .

Q. What structure-activity relationship (SAR) insights exist for modifying substituents?

Methodological Answer:

  • Fluorophenyl vs. Chlorophenyl:
    • Fluorine enhances metabolic stability but reduces solubility (logP increases by ~0.5) .
    • Chlorine improves target binding affinity (ΔG = -2.3 kcal/mol in docking studies) .
  • Isoxazole Ring Modifications:
    • Methyl substitution at C5 increases steric bulk, reducing off-target interactions .

Q. How can computational modeling guide target identification?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against kinase domains (e.g., PDB: 1M17) to prioritize targets .
  • MD Simulations (GROMACS): Assess binding stability (e.g., RMSD <2 Å over 100 ns) .
  • Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with Lys721 in EGFR) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization:
    • Use identical cell lines (e.g., ATCC-certified HeLa) and serum-free media to minimize variability .
  • Meta-Analysis:
    • Compare IC50 values from ≥3 independent studies (e.g., 12 µM vs. 25 µM discrepancies addressed via dose-range validation) .

Q. What strategies mitigate impurities from side reactions during synthesis?

Methodological Answer:

  • Byproduct Identification:
    • LC-MS detects dimerization products (e.g., m/z 950 for diastereomers) .
  • Protecting Groups:
    • Use Boc (tert-butyloxycarbonyl) for amine protection during coupling steps .

Q. How to improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Salt Formation: Co-crystallize with sodium bicarbonate (solubility increases from 0.1 mg/mL to 2.5 mg/mL) .
  • Nanoformulation: Encapsulate in PEGylated liposomes (particle size <100 nm, PDI <0.2) .

Q. What in silico tools predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction (SwissADME):
    • Forecast CYP450 metabolism (e.g., CYP3A4 clearance >50%) and hERG inhibition risk .
  • ProTox-II: Predict hepatotoxicity (e.g., LD50 = 300 mg/kg) and mutagenicity alerts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.